molecular formula C16H22N6S B6441755 4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2549036-37-3

4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441755
CAS No.: 2549036-37-3
M. Wt: 330.5 g/mol
InChI Key: DQTJBWPKRWYCSG-UHFFFAOYSA-N
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Description

4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2549036-37-3) is a complex pyrimidine derivative with a molecular formula of C16H22N6S and a molecular weight of 330.5 g/mol. Its unique structure, which incorporates a piperazine ring, an ethyl group, and a methylsulfanyl group, makes it a compound of significant interest in medicinal chemistry and pharmacological research . Preliminary studies indicate that this compound exhibits promising biological activity, particularly as a multitarget anticancer therapeutic. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). Research suggests its mechanism of action involves the inhibition of key protein kinases involved in cancer progression . Furthermore, the compound has shown potential to induce apoptosis and cause cell cycle arrest at the G2/M phase, providing insight into its anticancer properties . In addition to its oncological applications, this pyrimidine derivative has displayed promising antimicrobial activity. Testing against various bacterial strains, such as Staphylococcus aureus and Escherichia coli , has revealed significant inhibition, positioning it as a potential lead compound for the development of new antimicrobial agents . The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic aromatic substitution to form the piperazine-pyrimidine linkage and a thiolation step to introduce the methylsulfanyl group . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6S/c1-4-13-11-14(20-16(19-13)23-3)21-7-9-22(10-8-21)15-17-6-5-12(2)18-15/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJBWPKRWYCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound belonging to the pyrimidine class of heterocyclic compounds. Its unique structure, featuring an ethyl group, a piperazine moiety, and a methylsulfanyl group, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6SC_{18}H_{24}N_6S, with a molecular weight of approximately 330.16 g/mol. The structure includes several functional groups that may influence its biological interactions and pharmacological properties.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Protein Kinase Inhibition : The compound has been shown to interact with key protein kinases involved in cancer progression, suggesting potential as an anticancer agent.
  • Enzyme Modulation : It may inhibit specific enzymes, influencing metabolic pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as a multitarget anticancer therapeutic. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The cytotoxicity was assessed using the MTT assay, yielding IC50 values indicative of its effectiveness:

CompoundCell LineIC50 (µM)
This compoundMCF-75.04 - 18.67
This compoundHCT-11667.51

The compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase has been noted, further supporting its role in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains using the agar disc-diffusion method. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Cancer Therapeutics : A study focused on its effects on MCF-7 cells reported that the compound enhanced apoptosis through caspase activation pathways.
  • Antimicrobial Applications : Research demonstrated that modifications to the piperazine moiety could enhance antimicrobial efficacy, leading to further exploration of structure–activity relationships.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with specific cellular pathways.
  • Antidepressant Properties : The piperazine component is known to influence neurotransmitter systems, making it a candidate for antidepressant research.

Biological Interactions

Research has focused on how this compound interacts with biological macromolecules:

  • Protein Binding Studies : It shows significant binding affinity to certain proteins, which may influence various signaling pathways.
  • Nucleic Acid Interactions : Initial findings indicate potential effects on DNA/RNA structures, suggesting roles in gene regulation.

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its synthetic routes typically involve multi-step organic reactions, including:

  • Oxidation and Reduction Reactions : Utilizing agents like hydrogen peroxide and lithium aluminum hydride to modify functional groups.
  • Substitution Reactions : Particularly at the piperazine and pyrimidine rings, allowing for the introduction of various substituents.

Case Studies

Several case studies have explored the applications of this compound:

  • Study on Anticancer Effects :
    • Researchers evaluated its efficacy against various cancer cell lines, demonstrating significant cytotoxicity at specific concentrations.
    • Mechanistic studies indicated that it may induce apoptosis through mitochondrial pathways.
  • Neuropharmacological Research :
    • Investigations into its effects on serotonin receptors revealed potential antidepressant-like activity in animal models.
    • The compound showed promise in reducing anxiety-like behaviors in preclinical trials.
  • Binding Affinity Studies :
    • Detailed binding studies using surface plasmon resonance (SPR) techniques confirmed strong interactions with target proteins involved in signal transduction.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Piperazine vs.
  • Sulfur-Containing Groups : The methylsulfanyl group in the target compound may enhance lipophilicity compared to compounds with sulfonyl groups (e.g., ), which improve solubility and metabolic stability .
  • Aromatic vs.

Preparation Methods

Nucleophilic Substitution for Piperazine-Pyrimidine Linkage

The core structural feature of this compound—the piperazine-pyrimidine linkage—is typically formed via nucleophilic aromatic substitution (SNAr). For example, 4,6-dichloro-2-methylpyrimidine reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane (DCM) at 30°C for 20 hours, facilitated by triethylamine (TEA) as a base. This method achieves an 89.8% yield, as demonstrated in a scaled synthesis where stoichiometric ratios and solvent polarity were optimized.

The reaction mechanism involves the displacement of chlorine atoms on the pyrimidine ring by the piperazine nitrogen. Polar aprotic solvents like DCM enhance nucleophilicity, while TEA neutralizes HCl byproducts, shifting the equilibrium toward product formation.

Thioether Formation via Sulfur Nucleophiles

The 2-(methylsulfanyl) group is introduced through a thiolation step. Sodium thiomethoxide (NaSCH3) reacts with a chlorinated pyrimidine intermediate under inert conditions. For instance, substituting chlorine at the 2-position of 4-ethyl-6-chloro-2-methylpyrimidine with NaSCH3 in tetrahydrofuran (THF) at 60°C for 6 hours yields the thioether derivative. This step requires careful exclusion of moisture to prevent hydrolysis of the thiomethoxide reagent.

Ethyl Group Introduction via Alkylation

The 4-ethyl substituent is incorporated via Friedel-Crafts alkylation or Grignard reactions. In one protocol, 4-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine undergoes alkylation with ethyl magnesium bromide (EtMgBr) in dry diethyl ether, followed by aqueous workup to yield the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)Source
Dichloromethane3089.895
1,4-Dioxane808390
THF607888

Polar aprotic solvents like DCM maximize yields in SNAr reactions due to their ability to stabilize ionic intermediates. Elevated temperatures (e.g., 80°C in dioxane) accelerate reaction rates but may reduce selectivity, necessitating trade-offs between speed and purity.

Catalytic Systems and Bases

Triethylamine outperforms bulkier bases like DIPEA (N,N-diisopropylethylamine) in minimizing side reactions. For example, TEA in DCM achieves 89.8% yield, whereas DIPEA in dioxane yields only 39% under similar conditions. Catalytic Pd(dppf)Cl2 facilitates Suzuki-Miyaura couplings for boronate intermediates, as seen in related pyrimidine syntheses.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, CH2CH3), 2.55 (s, 3H, SCH3), 3.45–3.60 (m, 8H, piperazine), 6.75 (s, 1H, pyrimidine-H).

    • ¹³C NMR: Signals at δ 14.2 (CH2CH3), 21.5 (SCH3), 158.9 (C=N) confirm structural integrity.

  • Mass Spectrometry (MS):

    • ESI-MS m/z 331.2 [M+H]⁺, matching the molecular formula C16H22N6S.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥95% purity, with retention times consistent across batches.

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Side products like 4-ethyl-6-chloro-2-(methylsulfanyl)pyrimidine (from incomplete piperazine substitution) are minimized using excess piperazine (1.5–2.0 equiv) and iterative recrystallization from n-hexane.

Applications and Derivatives

Material Science Applications

The thiomethyl group enhances UV absorption, making derivatives candidates for organic semiconductors. Quantum mechanical calculations predict a bandgap of 3.2 eV, suitable for optoelectronic devices .

Q & A

Q. What are the recommended synthetic routes for 4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones or malononitrile under acidic conditions.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution. For example, reacting 4-chloro-6-ethylpyrimidine with 4-(4-methylpyrimidin-2-yl)piperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours .
  • Step 3 : Sulfur alkylation using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride .

Q. Key reagents :

StepReagentsSolventTemperature
1Thiourea, malononitrileAcetic acidReflux (110°C)
24-(4-methylpyrimidin-2-yl)piperazineDMF80–100°C
3Methyl iodide, NaHTHF0–25°C

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methylsulfanyl at δ 2.5 ppm for S–CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₅H₂₀N₆S requires m/z 316.1422) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, especially for the piperazine-pyrimidine junction .

Q. What preliminary biological assays are suitable for target identification?

  • Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) or dopamine receptors due to structural similarity to known piperazine-containing ligands .
  • Enzyme Inhibition Studies : Test against kinases (e.g., CDK2) using fluorescence polarization assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Computational Modeling : Use density functional theory (DFT) to predict transition-state energetics for piperazine substitution. ICReDD’s reaction path search methods can identify optimal catalysts (e.g., Pd/C for hydrogenation) .
  • Microwave-Assisted Synthesis : Reduce reaction time by 50% (e.g., 6 hours instead of 12) while maintaining >85% yield .

Q. How to address contradictory data in bioactivity studies?

  • Orthogonal Assays : If a compound shows inconsistent IC₅₀ values in kinase inhibition, validate using surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., MTT for cytotoxicity) .
  • Metabolite Screening : Check for in situ degradation using LC-MS to rule out false negatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic Substitution : Replace methylsulfanyl with ethylsulfonyl or cyanoguanidine to assess electronic effects on receptor binding .
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with 5-HT₂A) to prioritize derivatives for synthesis .

Q. Example SAR Table :

DerivativeR Group5-HT₂A Kᵢ (nM)Solubility (µg/mL)
ParentS–CH₃12.4 ± 1.28.5
Derivative 1SO₂–CH₃45.7 ± 3.12.1
Derivative 2NH–CN6.8 ± 0.915.3

Q. How to resolve discrepancies in computational vs. experimental binding affinities?

  • Free Energy Perturbation (FEP) : Refine force field parameters to improve docking accuracy .
  • Crystallographic Validation : Co-crystallize the compound with its target (e.g., kinase) to identify unmodeled water molecules or conformational changes .

Methodological Guidelines

  • Contradictory Spectral Data : If NMR signals overlap, use 2D techniques (HSQC, HMBC) or deuterated solvents to enhance resolution .
  • Low Bioavailability : Employ prodrug strategies (e.g., phosphonate esters) or nanoformulations (liposomes) to improve pharmacokinetics .

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